molecular formula C15H21NO4 B14006209 Phenylmethyl 4-(methoxymethoxy)-1-piperidinecarboxylate CAS No. 169750-61-2

Phenylmethyl 4-(methoxymethoxy)-1-piperidinecarboxylate

Katalognummer: B14006209
CAS-Nummer: 169750-61-2
Molekulargewicht: 279.33 g/mol
InChI-Schlüssel: PLMKEGYOWLWBQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenylmethyl 4-(methoxymethoxy)-1-piperidinecarboxylate is a chemical compound with a complex structure that includes a piperidine ring, a phenylmethyl group, and a methoxymethoxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenylmethyl 4-(methoxymethoxy)-1-piperidinecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperidine derivative with a phenylmethyl halide in the presence of a base to form the phenylmethyl-substituted piperidine. This intermediate is then reacted with methoxymethyl chloride under basic conditions to introduce the methoxymethoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be carried out in large reactors.

Analyse Chemischer Reaktionen

Types of Reactions

Phenylmethyl 4-(methoxymethoxy)-1-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Phenylmethyl 4-(methoxymethoxy)-1-piperidinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Phenylmethyl 4-(methoxymethoxy)-1-piperidinecarboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Phenylmethyl 4-(methoxymethoxy)-1-piperidinecarboxylate can be compared with other similar compounds, such as:

    Phenylmethyl 4-(methoxy)-1-piperidinecarboxylate: Lacks the methoxymethoxy group, which may result in different chemical and biological properties.

    Phenylmethyl 4-(ethoxymethoxy)-1-piperidinecarboxylate: Contains an ethoxymethoxy group instead of a methoxymethoxy group, potentially altering its reactivity and interactions.

Eigenschaften

CAS-Nummer

169750-61-2

Molekularformel

C15H21NO4

Molekulargewicht

279.33 g/mol

IUPAC-Name

benzyl 4-(methoxymethoxy)piperidine-1-carboxylate

InChI

InChI=1S/C15H21NO4/c1-18-12-20-14-7-9-16(10-8-14)15(17)19-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3

InChI-Schlüssel

PLMKEGYOWLWBQX-UHFFFAOYSA-N

Kanonische SMILES

COCOC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.